methyl 3-({[(3,4-difluorophenyl)carbamoyl]methyl}(methyl)sulfamoyl)-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 3-(N-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)-N-methylsulfamoyl)benzo[b]thiophene-2-carboxylate is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[(3,4-difluorophenyl)carbamoyl]methyl}(methyl)sulfamoyl)-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 3,4-difluoroaniline with a suitable benzo[b]thiophene derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to improve reaction yields and reduce reaction times. This method involves the use of microwave irradiation to accelerate the reaction between 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(N-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)-N-methylsulfamoyl)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3-(N-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)-N-methylsulfamoyl)benzo[b]thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 3-({[(3,4-difluorophenyl)carbamoyl]methyl}(methyl)sulfamoyl)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to bind to the active site of certain kinases, thereby inhibiting their activity. This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Raloxifene: A selective estrogen receptor modulator with a benzo[b]thiophene core.
Zileuton: An inhibitor of 5-lipoxygenase used for the treatment of asthma.
Sertaconazole: An antifungal agent that inhibits the synthesis of ergosterol.
Uniqueness
What sets methyl 3-({[(3,4-difluorophenyl)carbamoyl]methyl}(methyl)sulfamoyl)-1-benzothiophene-2-carboxylate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluorophenyl group enhances its binding affinity to certain molecular targets, while the sulfamoyl group contributes to its solubility and stability.
Properties
IUPAC Name |
methyl 3-[[2-(3,4-difluoroanilino)-2-oxoethyl]-methylsulfamoyl]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O5S2/c1-23(10-16(24)22-11-7-8-13(20)14(21)9-11)30(26,27)18-12-5-3-4-6-15(12)29-17(18)19(25)28-2/h3-9H,10H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADMSARWKMCGMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=C(C=C1)F)F)S(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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